molecular formula C8H12ClF2NO B1475576 3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 1889798-62-2

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No. B1475576
CAS RN: 1889798-62-2
M. Wt: 211.64 g/mol
InChI Key: CTNAHIYBONWLPI-UHFFFAOYSA-N
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Description

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a chemical compound . It is related to 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, which has a molecular weight of 250.12 .


Molecular Structure Analysis

The InChI code for 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, a related compound, is 1S/C8H14ClF2NO.ClH/c9-5-7(13)6-12-3-1-8(10,11)2-4-12;/h7,13H,1-6H2;1H . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 3-(4,4-Difluoropiperidin-1-yl)-propan-1-ol, are provided. It has a predicted boiling point of 242.2±40.0 °C and a predicted density of 1.13±0.1 g/cm3 .

Scientific Research Applications

Downstream Processing in Bioproduction

  • The review by Zhi-Long Xiu and A. Zeng (2008) discusses downstream processing methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, which are crucial for microbial production and could be relevant to the processing or synthesis of compounds like "3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one" due to their focus on separation technologies and efficiency improvements (Zhi-Long Xiu & A. Zeng, 2008).

Catalysis and Chemical Routes for Production

  • The study by Alisson Dias da Silva Ruy et al. (2020) reviews the use of heterogeneous catalysts for glycerol hydrogenolysis to 1,3-propanediol, a process that highlights the potential for innovative catalytic methods in the synthesis or modification of compounds like "this compound," emphasizing the importance of catalyst choice on activity and selectivity (Alisson Dias da Silva Ruy et al., 2020).

Environmental and Health Impacts of Chemical Compounds

  • Research by Yu Wang et al. (2019) on novel fluorinated alternatives to PFAS compounds, such as hexafluoropropylene oxide dimer (HFPO-DA), provides insight into the environmental persistence, bioaccumulation, and potential toxicities of fluorinated compounds, which could be relevant for considering the environmental and health impacts of "this compound" (Yu Wang et al., 2019).

Chlorine-Related Environmental Chemistry

  • The work by M. Altarawneh et al. (2009) on the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) sheds light on the complex mechanisms and environmental implications of chlorine chemistry, which could be indirectly related to the study and environmental impact assessment of chlorine-containing compounds like "this compound" (M. Altarawneh et al., 2009).

Safety and Hazards

The safety information for 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, a related compound, includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c9-4-1-7(13)12-5-2-8(10,11)3-6-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNAHIYBONWLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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